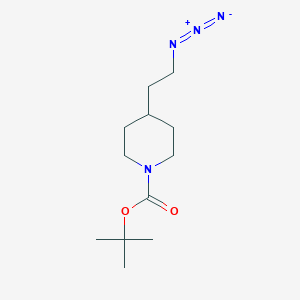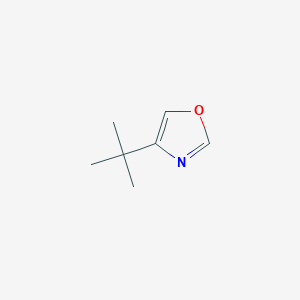amine CAS No. 21581-36-2](/img/structure/B6611963.png)
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Diethoxyphenyl)ethyl(methyl)amine, also known as DOPEA, is an organic compound found in the class of phenethylamines. It is a derivative of amphetamine, and is typically used in scientific research, specifically in the study of the biochemical and physiological effects of drugs on the brain.
Mechanism of Action
The mechanism of action of [2-(3,4-diethoxyphenyl)ethyl](methyl)amine is not fully understood. However, it is believed that this compound acts as a monoamine releaser, releasing dopamine, norepinephrine, and serotonin from the synaptic cleft. It is also believed to act as a monoamine reuptake inhibitor, inhibiting the reuptake of dopamine, norepinephrine, and serotonin. Additionally, this compound is believed to act as an agonist at the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound increases the release of dopamine, norepinephrine, and serotonin in the brain. It is also believed to inhibit the reuptake of dopamine, norepinephrine, and serotonin. Additionally, this compound is believed to activate the 5-HT2A receptor, leading to increased levels of serotonin in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(3,4-diethoxyphenyl)ethyl](methyl)amine in lab experiments include its ability to release dopamine, norepinephrine, and serotonin from the synaptic cleft, its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin, and its ability to activate the 5-HT2A receptor. The limitations of using this compound in lab experiments include its potential toxicity, its potential to produce false positive results, and its potential to produce false negative results.
Future Directions
There are a variety of future directions that can be explored with [2-(3,4-diethoxyphenyl)ethyl](methyl)amine. These include further research into the biochemical and physiological effects of this compound, further research into the mechanism of action of this compound, further research into the use of this compound as a therapeutic agent, and further research into the potential for this compound to be used as a diagnostic tool. Additionally, further research into the potential for this compound to be used as a drug delivery system could be explored. Finally, further research into the potential for this compound to be used as a biomarker for drug abuse could be explored.
Synthesis Methods
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine is synthesized through a multi-step process. The first step is the preparation of the reaction mixture. This involves combining 3,4-diethoxyphenylacetonitrile and ethylmagnesium bromide in anhydrous ether. The reaction mixture is then heated to reflux and stirred for several hours. The second step is the reduction of the nitrile to the primary amine. This is done by adding sodium borohydride to the reaction mixture, followed by the addition of aqueous hydrochloric acid. The third step is the conversion of the primary amine to the secondary amine. This is done by adding ethyl bromide to the reaction mixture, followed by the addition of aqueous sodium hydroxide. The final step is the purification of the product. This is done by extracting the reaction mixture with ethyl acetate, followed by the addition of aqueous sodium bicarbonate to the extract. The product can then be separated from the aqueous layer by vacuum distillation.
Scientific Research Applications
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine has a variety of scientific research applications, including the study of the biochemical and physiological effects of drugs on the brain. It has been used in studies of the effects of amphetamines on the dopaminergic and serotonergic systems, as well as the effects of psychoactive drugs on behavior. It has also been used in studies of the effects of drugs on the reward system, as well as the effects of drugs on learning and memory. Additionally, this compound has been used in studies of the effects of drugs on the development of addiction.
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)


![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)




